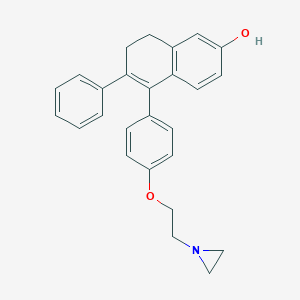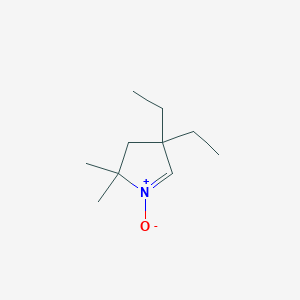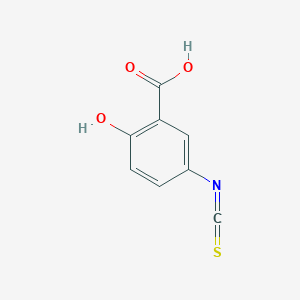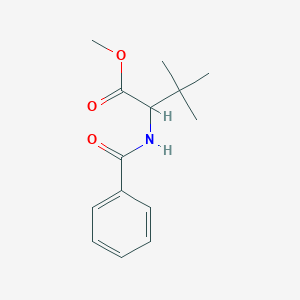
Methyl 2-benzamido-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzamido-3,3-dimethylbutanoate, also known as Methyl 2-(benzamido)-3,3-dimethylbutyrate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the naturally occurring amino acid, valine, and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. Additionally, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been studied for its potential use as a building block in the synthesis of new drugs.
Mecanismo De Acción
The mechanism of action of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate is not fully understood. However, it has been suggested that it may inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to its use. Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for the study of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate. One direction is the further investigation of its anti-inflammatory properties and its potential use as a therapeutic agent for inflammatory diseases. Another direction is the study of its potential as a drug delivery system for the treatment of neurological disorders. Additionally, the synthesis of new derivatives of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate may lead to the discovery of new drugs with improved therapeutic properties.
Conclusion
In conclusion, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been studied for its anti-inflammatory properties, potential use as a drug delivery system, and as a building block in the synthesis of new drugs. While its mechanism of action is not fully understood, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have anti-inflammatory and antioxidant properties. Further research is needed to fully understand its potential applications and to discover new derivatives with improved therapeutic properties.
Métodos De Síntesis
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate can be synthesized using different methods. One of the commonly used methods involves the reaction of valine with benzoyl chloride in the presence of a base, followed by esterification with methanol and acid catalysis. Another method involves the reaction of valine with benzoyl isocyanate, followed by esterification with methanol and acid catalysis. Both methods result in the formation of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate.
Propiedades
Número CAS |
119768-87-5 |
|---|---|
Nombre del producto |
Methyl 2-benzamido-3,3-dimethylbutanoate |
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
methyl 2-benzamido-3,3-dimethylbutanoate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11(13(17)18-4)15-12(16)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,16) |
Clave InChI |
DVVYZGGPAJZHLS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



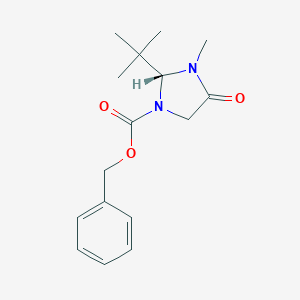
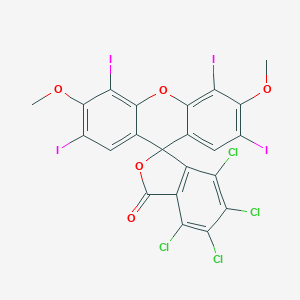

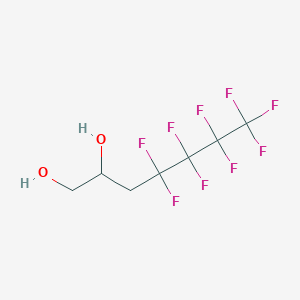
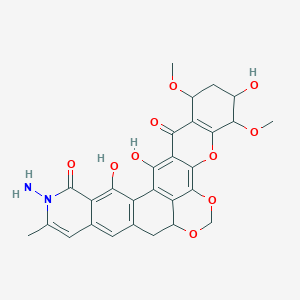
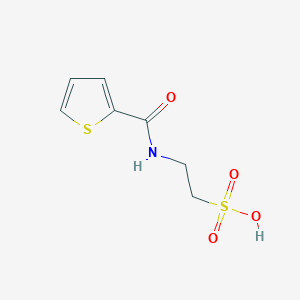
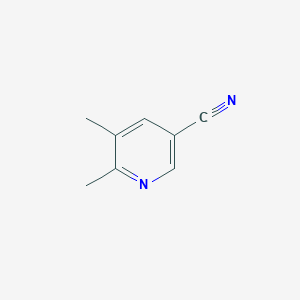
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
